4-Tert-butylaniline-d15

Beschreibung

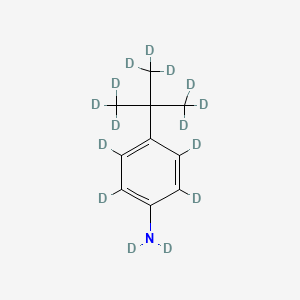

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H15N |

|---|---|

Molekulargewicht |

164.32 g/mol |

IUPAC-Name |

N,N,2,3,5,6-hexadeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]aniline |

InChI |

InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D/hD2 |

InChI-Schlüssel |

WRDWWAVNELMWAM-JYJYZAGRSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])N([2H])[2H])[2H] |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Tert Butylaniline D15

Precursor Compounds and Reaction Pathways for Deuterated 4-Tert-butylaniline (B146146)

The synthesis of 4-tert-butylaniline-d15 (B566804) can be approached via direct deuteration of the parent compound or by building it from deuterated precursors.

Direct Deuteration Pathway : The most direct route starts with non-deuterated 4-tert-butylaniline. One efficient method is hydrogen isotope exchange (HIE) using D₂O. An aldehyde-based catalyst, such as 2-hydroxynicotinaldehyde, can facilitate this exchange by forming a Schiff base with the aniline (B41778), which activates the hydrogens for exchange. This method can achieve deuteration at both the tert-butyl and aromatic positions. Alternatively, heterogeneous catalysis with Pd/C and D₂ gas under pressure can be used, which is reported to achieve full deuteration of the tert-butyl group and partial substitution on the aromatic ring.

Synthetic Pathway from Precursors : A multi-step synthesis can provide more control over the isotopic distribution. A plausible route involves the synthesis of 4-tert-butylaniline from precursors like 4-tert-butyltoluene (B18130) or 1-tert-butyl-4-nitrobenzene, incorporating deuteration steps along the way. chemicalbook.com For instance, 4-tert-butyl-2,6-dibromoaniline can be synthesized from 4-tert-butylaniline as a starting point for further modifications. oup.com A key strategy for introducing the deuterated tert-butyl group is through a Grignard reaction with a deuterated tert-butyl magnesium bromide. The final amino group deuteration (ND₂) often occurs readily by exchange with D₂O, as the amino hydrogens are acidic. publish.csiro.auosti.gov

Optimization of Deuteration Efficiency and Isotopic Purity

Achieving high deuteration levels and isotopic purity is critical for the utility of the final compound. Optimization involves careful control of reaction parameters.

Reaction Conditions : Factors such as temperature, reaction time, pressure, and catalyst loading are crucial. For aldehyde-catalyzed HIE, refluxing 4-tert-butylaniline in D₂O for 24-48 hours can lead to deuteration efficiency greater than 90%. For metal-catalyzed reactions, parameters must be controlled to prevent side reactions like over-reduction. In acid-catalyzed systems, the choice of acid and temperature can influence selectivity and prevent decomposition. nih.gov

The table below summarizes key parameters for optimizing deuteration.

| Method | Key Parameters for Optimization | Typical Efficiency/Purity | Analytical Verification | Ref |

| Aldehyde-Catalyzed HIE | Catalyst concentration (e.g., 5 mol%), Temperature (25-50°C), Time (24-48h), D₂O purity (99.9%) | >90% deuteration efficiency | NMR, MS | |

| Transition Metal Catalysis (Pd/C) | Catalyst loading (e.g., 10% Pd/C), D₂ pressure (1-3 atm), Temperature (80°C) | 85-90% yield, >98 atom% D | GC, HPLC, NMR, MS | |

| Acid-Catalyzed Exchange | Choice of acid (e.g., CF₃COOD), Temperature, Reaction Time | Varies by substrate; high for less basic anilines | NMR | nih.gov |

Scalability Considerations for Research-Scale Production of this compound

Transitioning a synthesis from a small, laboratory scale to a larger research or industrial scale introduces new challenges.

Catalyst Robustness and Cost : For large-scale production, the chosen catalyst must be reliable, robust, and ideally, cost-effective. nih.govnih.gov For example, a nanostructured iron catalyst prepared from abundant iron salts is presented as an easily scalable option for deuterating anilines, having been demonstrated on a kilogram scale. nih.govnih.gov The stability of the catalyst to air and water is also a significant advantage in a production environment. nih.gov

Process Efficiency and Safety : Batch reactors, common in labs, have limitations for scaling up, including long cycle times due to inefficient heating and cooling. tn-sanso.co.jp Flow synthesis methods, where reactants are continuously passed through a reactor (e.g., a microwave flow reactor), offer a solution. tn-sanso.co.jp This approach can significantly improve throughput, reduce the use of expensive reagents like D₂O, and enhance safety and process control. tn-sanso.co.jpgoogle.com

Reagent Availability : The scalability of any process depends on the availability and cost of the starting materials and reagents. google.com Methods that utilize inexpensive and readily available deuterium (B1214612) sources, such as D₂O, are generally preferred for large-scale applications over those requiring expensive deuterated reagents. nih.govgoogle.com

The development of scalable deuteration methodologies is driven by the growing interest in deuterated compounds as active pharmaceutical ingredients and research tools. nih.govnih.gov

Advanced Analytical Applications of 4 Tert Butylaniline D15

Quantitative Analysis in Mass Spectrometry

In quantitative mass spectrometry, the primary challenge is to account for variations in sample preparation, instrument response, and matrix effects that can affect the accuracy and precision of measurements. Stable isotope-labeled internal standards (SIL-IS), like 4-Tert-butylaniline-d15 (B566804), are considered the gold standard for mitigating these issues. By adding a known amount of the deuterated standard to a sample, it experiences the same processing and analysis conditions as the non-labeled analyte, 4-Tert-butylaniline (B146146). The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out most sources of analytical variability.

Role as an Internal Standard in LC-MS/MS Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of compounds in complex mixtures. In these methods, this compound serves as an ideal internal standard for the analysis of its non-labeled counterpart. Due to its nearly identical chemical properties, it co-elutes with the analyte during chromatographic separation, ensuring that any fluctuations in ionization efficiency within the mass spectrometer's source affect both compounds similarly.

The use of this compound allows for the development of robust and reliable LC-MS/MS methods for monitoring this compound in various matrices, such as environmental samples or industrial process streams. The method's performance is typically validated by assessing parameters like linearity, accuracy, and precision.

Illustrative LC-MS/MS Method Performance Data

| Parameter | Value |

|---|---|

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | >0.998 |

| Accuracy (% Recovery) | 95.2% - 104.5% |

| Precision (RSD) | < 7% |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

Application in GC-MS for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is another key analytical technique where this compound is employed for trace-level analysis. Aromatic amines can be challenging to analyze by GC due to their polarity, but derivatization can improve their chromatographic behavior. As an internal standard, this compound is added before any sample preparation and derivatization steps. This ensures that any inefficiencies or variations in the derivatization reaction or extraction process are compensated for, leading to more accurate quantification. Its use is particularly critical for trace analysis in complex environmental matrices where analyte loss can be significant.

Strategies for Mitigating Matrix Effects with Deuterated Standards

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry. Because this compound has virtually the same retention time and ionization behavior as the native analyte, it effectively co-experiences the same matrix effects. By calculating the ratio of the analyte to the deuterated internal standard, the suppressive or enhancing effects are normalized, leading to a more accurate measurement of the analyte's true concentration. This is a key strategy for ensuring reliable results when analyzing samples such as industrial wastewater or soil extracts.

Evaluation of Isotopic Purity and Its Impact on Quantitation Accuracy

The accuracy of quantification using a deuterated standard is directly dependent on the isotopic purity of that standard. The this compound used must have a very low abundance of the non-labeled (d0) species. If the internal standard contains a significant amount of the d0 isotopologue, it will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, particularly at low levels. Therefore, the isotopic purity of each new batch of this compound must be rigorously verified.

Typical Isotopic Purity Specifications for this compound

| Isotopologue | Abundance |

|---|---|

| d15 (B612444) | ≥ 98% |

| d0 (unlabeled) | < 0.1% |

Spectroscopic Methodologies Utilizing Deuterium (B1214612) Labeling

Beyond its use in quantitative analysis, the deuterium labeling in this compound provides a powerful tool for certain spectroscopic techniques, most notably Deuterium Nuclear Magnetic Resonance.

Deuterium Nuclear Magnetic Resonance (D-NMR) for Structural and Dynamic Studies

Deuterium (²H) has a nuclear spin of 1, which gives it a nuclear quadrupole moment. This property makes D-NMR a highly sensitive probe of the local electronic environment and molecular dynamics. While proton (¹H) NMR of highly deuterated compounds shows very weak signals, D-NMR provides a clean spectrum where only the deuterium signals are observed.

A D-NMR study of this compound could provide valuable insights into its molecular behavior. For instance, the technique can be used to:

Confirm Deuteration Sites and Purity: D-NMR can unequivocally confirm the positions and extent of deuterium incorporation in the molecule. For a compound like this compound, this would verify that all fifteen hydrogen atoms on the tert-butyl group and the aniline (B41778) ring have been replaced by deuterium.

Probe Ordered Environments: In anisotropic environments, such as liquid crystals or biological membranes, D-NMR spectra exhibit quadrupolar splitting. The magnitude of this splitting is directly related to the orientation of the C-D bonds with respect to an external magnetic field. wikipedia.org This allows for detailed studies of the alignment and ordering of molecules like this compound within these systems.

An analogous study on Aniline-d7 demonstrated the utility of D-NMR in verifying the deuteration of the amino (-ND₂) group, which can be a site of hydrogen-deuterium exchange. Similarly, D-NMR would be the definitive technique to confirm the deuteration status of the amino group in this compound and study its exchange dynamics under different conditions.

Mass Spectrometry Fragmentation Pattern Elucidation with Deuterium Tags

The use of stable isotope labeling, particularly with deuterium, is a powerful technique in mass spectrometry for the elucidation of complex fragmentation pathways. spectroscopyonline.comdea.gov In the case of this compound, where all 15 hydrogen atoms are replaced by deuterium, the mass shifts of fragment ions provide unambiguous confirmation of fragmentation mechanisms. When the protiated (non-deuterated) 4-tert-butylaniline molecule is ionized, it undergoes characteristic fragmentation. A primary fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the loss of a methyl radical (•CH₃) from the tert-butyl group. This results in a stable tertiary carbocation.

By analyzing the mass spectrum of this compound, this pathway can be definitively traced. The molecular ion of the deuterated compound will appear at a higher mass-to-charge ratio (m/z) compared to its protiated counterpart. The loss of a deuterated methyl radical (•CD₃) results in a neutral loss of 18 Da, as opposed to 15 Da for •CH₃. Observing this specific mass difference between the molecular ion and the major fragment ion confirms the cleavage site and the composition of the lost fragment. This method is crucial for distinguishing between potential fragmentation pathways that might otherwise be ambiguous. spectroscopyonline.com The deuterium tags act as markers, allowing researchers to track the fate of specific parts of the molecule during the fragmentation process. dea.gov

| Compound | Molecular Ion (M•+) m/z | Key Fragmentation | Neutral Loss (Da) | Major Fragment Ion m/z | Interpretation |

|---|---|---|---|---|---|

| 4-Tert-butylaniline | 149 | Loss of Methyl Radical (•CH₃) | 15 | 134 | Cleavage of a C-C bond in the tert-butyl group. |

| This compound | 164 | Loss of Deutero-methyl Radical (•CD₃) | 18 | 146 | Confirms cleavage occurs at the tert-butyl group. |

Advanced Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for investigating molecular structure and conformation. The substitution of hydrogen with deuterium in this compound induces significant and predictable shifts in vibrational frequencies, a phenomenon known as the kinetic isotope effect. wikipedia.org These shifts are invaluable for detailed conformational analysis.

The frequency of a molecular vibration is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. libretexts.org Since deuterium has approximately twice the mass of protium (B1232500) (hydrogen), bonds involving deuterium (e.g., C-D, N-D) vibrate at significantly lower frequencies than their corresponding C-H and N-H bonds. edurev.inslideshare.net This isotopic shift can be substantial, with the frequency for a deuterated bond being roughly 1/√2 (or ~0.71) times that of the protiated bond. libretexts.org

For this compound, this effect allows for the deconvolution of complex spectral regions. For example, the N-D₂ stretching vibrations of the amino group will appear in a region with far less interference from other modes compared to the N-H₂ stretches of the unlabeled compound. asianpubs.orgmaterialsciencejournal.org Similarly, the aromatic and aliphatic C-D stretching and bending modes are shifted to lower wavenumbers. This spectral simplification enables a more precise assignment of vibrational modes. Subtle changes in these assigned frequencies can then be correlated with different molecular conformations, providing detailed insight into the molecule's three-dimensional structure and flexibility.

| Vibrational Mode | Typical Frequency Range (Protiated, cm⁻¹) | Predicted Frequency Range (Deuterated, cm⁻¹) | Significance of Isotopic Shift |

|---|---|---|---|

| N-H Symmetric/Asymmetric Stretch | 3300 - 3500 | 2400 - 2600 | Reduces spectral overlap, allowing for unambiguous assignment of amino group vibrations. |

| Aromatic C-H Stretch | 3000 - 3100 | 2200 - 2300 | Helps differentiate aromatic ring modes from other vibrations. |

| Aliphatic C-H Stretch | 2850 - 3000 | 2100 - 2250 | Provides clear markers for the tert-butyl group's vibrational behavior. |

Chromatographic Separation Enhancements through Isotopic Effects

In chromatography, deuterated compounds often exhibit slightly different retention times compared to their non-deuterated analogs, a phenomenon known as the chromatographic isotope effect. researchgate.net This effect, while often subtle, can be harnessed to enhance separations. The magnitude of the retention time shift is dependent on several factors, including the number of deuterium atoms, the type of chromatography (e.g., reversed-phase or normal-phase), and the specific stationary and mobile phases used. nih.govacs.org

In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their protiated counterparts. cchmc.org This "inverse isotope effect" is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds. This results in weaker van der Waals interactions between the deuterated analyte and the nonpolar stationary phase, leading to reduced retention. cchmc.org

Conversely, in normal-phase liquid chromatography (NPLC), a "normal isotope effect" can be observed where the deuterated compound is retained more strongly. doi.org This may occur when polar interactions, such as hydrogen bonding, dominate the retention mechanism, and deuterated compounds exhibit slightly stronger interactions with the polar stationary phase.

For this compound, the presence of 15 deuterium atoms is expected to produce a measurable shift in retention time. nih.gov This effect can be exploited to achieve baseline separation from any residual, unlabeled 4-tert-butylaniline, which is critical for applications requiring high isotopic purity. Furthermore, this shift can enhance its resolution from other components in a complex matrix, improving quantification and detection limits.

| Chromatographic Mode | Stationary Phase | Compound | Hypothetical Retention Time (min) | Observation (Isotope Effect) |

|---|---|---|---|---|

| Reversed-Phase (RPLC) | C18 (Nonpolar) | 4-Tert-butylaniline | 8.50 | Deuterated compound elutes earlier (Inverse Effect). |

| This compound | 8.42 | |||

| Normal-Phase (NPLC) | Silica (Polar) | 4-Tert-butylaniline | 6.20 | Deuterated compound elutes later (Normal Effect). |

| This compound | 6.29 |

Mechanistic Investigations and Isotope Effects Involving 4 Tert Butylaniline D15

Elucidation of Reaction Mechanisms through Deuterium (B1214612) Labeling

Deuterium labeling is a fundamental technique for unraveling complex reaction pathways. By replacing hydrogen with deuterium, specific atoms within a molecule can be "marked" without significantly altering its chemical properties. Since deuterium has a different mass than hydrogen, its presence and position can be precisely tracked using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In the context of 4-tert-butylaniline-d15 (B566804), its comprehensive deuteration makes it an ideal tracer molecule. For instance, in studying electrophilic aromatic substitution reactions, such as nitration or halogenation, researchers can analyze the product mixture to determine where the new substituent has replaced a deuterium atom on the aromatic ring. This information helps to confirm the regioselectivity of the reaction and supports established mechanisms involving intermediates like the sigma complex. Similarly, when studying metabolic pathways, tracking the d15-labeled compound within a biological system can reveal how the molecule is transformed, which bonds are broken, and what metabolites are formed.

Kinetic Isotope Effects (KIE) Studies

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. jmest.org It is expressed as the ratio of the rate constant of the reaction with the light isotope (kₗ) to that with the heavy isotope (kₕ). For hydrogen/deuterium effects, this is given as kH/kD. The magnitude of the KIE provides invaluable information about the rate-determining step and the structure of the transition state of a reaction. jmest.org

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in zero-point energy is the primary origin of the kinetic isotope effect.

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. For reactions involving the cleavage of a C-H/C-D or N-H/N-D bond, a "normal" primary KIE (kH/kD > 1) is typically observed, often in the range of 2–8 at room temperature. jmest.org

In reactions involving this compound, a significant primary KIE would be expected if the N-D or a C-D bond is cleaved during the rate-limiting step. For example, in the oxidation of the amino group, where N-D bond cleavage is part of the mechanism, the deuterated compound would react more slowly than its non-deuterated counterpart. Studies on the anilinolysis of various substrates have shown that primary normal KIEs are observed when deprotonation of the aniline (B41778) nitrogen occurs in the rate-determining step, often indicative of a frontside nucleophilic attack involving a hydrogen-bonded, four-center transition state. jmest.orgresearchgate.net

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. These effects are generally much smaller than primary KIEs, with kH/kD values typically close to 1 (e.g., 0.7 to 1.5). They are categorized based on the position of the isotope relative to the reaction center (α, β, etc.).

For this compound, the deuterium atoms on the aromatic ring and the tert-butyl group could give rise to secondary KIEs in many of its reactions. For example, in a nucleophilic attack by the amino nitrogen where no bonds to the ring or t-butyl group are broken, the kH/kD value might still deviate from 1. An inverse SKIE (kH/kD < 1) can occur if the transition state has a higher coordination number or is more sterically crowded at the isotopic position than the reactant. Conversely, a normal SKIE (kH/kD > 1) may be observed if hyperconjugation, which is weaker for C-D bonds, stabilizes the transition state. In studies of phosphoryl transfer reactions with deuterated anilines, secondary inverse KIEs (kH/kD < 1) have been observed, suggesting a backside nucleophilic attack where the transition state is sterically constrained. doi.org

| Isotope Effect Type | Description | Typical kH/kD Value (at 25°C) | Example Reaction Step for this compound |

|---|---|---|---|

| Primary Normal | Bond to deuterium is broken in the rate-determining step. | 2 - 8 | Oxidation involving N-D bond cleavage. |

| Secondary Normal | Deuterium is not at the site of bond cleavage; transition state is looser. | 1.0 - 1.5 | Reaction where C-D hyperconjugation is less effective at stabilizing the TS. |

| Secondary Inverse | Deuterium is not at the site of bond cleavage; transition state is more constrained. | 0.7 - 1.0 | Nucleophilic attack by the -ND₂ group leading to a sterically hindered transition state. |

Isotopic Perturbation of Equilibria

Isotopic substitution can also affect the position of a chemical equilibrium, a phenomenon known as the isotopic perturbation of equilibrium (IPE). This effect arises from the same zero-point energy differences that cause kinetic isotope effects. In an equilibrium, the heavier isotope will preferentially accumulate in the molecular species where it is in the lower energy (more strongly bound) state. nih.govacs.org

While often a small effect, IPE can be a sensitive probe for studying subtle structural and energetic features, such as hydrogen bonding and tautomeric equilibria. researchgate.netmdpi.com For this compound, this could manifest in acid-base equilibria. When the amine is protonated (or deuterated) by an acid, an equilibrium is established:

(CD₃)₃CC₆D₄ND₂ + H₃O⁺ ⇌ (CD₃)₃CC₆D₄ND₂H⁺ + H₂O

The relative stability of the deuterated and non-deuterated species on both sides of the equilibrium will be slightly different, leading to a different equilibrium constant (Kₐ) compared to the all-hydrogen analogue. These differences can be precisely measured and provide insight into the bonding environment of the amino group. dntb.gov.ua

Probing Proton/Deuterium Exchange Dynamics in Chemical Processes

Hydrogen-deuterium exchange (HDX) studies monitor the rate at which labile protons in a molecule exchange with deuterium from a deuterated solvent (e.g., D₂O). nih.gov The rate of this exchange is highly sensitive to the chemical environment of the proton, including its solvent accessibility, steric hindrance, and involvement in hydrogen bonding. nih.govpnas.org

For this compound, the two deuterons on the amino group (-ND₂) are labile and can exchange with protons from a protic solvent like H₂O. The kinetics of this D/H exchange can be followed by NMR or MS. For example, dissolving the compound in H₂O would lead to the gradual appearance of signals for -NHD and -NH₂ species and a decrease in the -ND₂ signal. The rate of this exchange provides information about the solvent's interaction with the amine. researchgate.net In acid-catalyzed exchange, the rate can be significantly influenced by the basicity of the amine. nih.gov Comparing the exchange rates under different conditions (e.g., varying pH, solvent, or temperature) can elucidate details about the solvation shell and the mechanism of proton transfer at the amine. pnas.org

Applications in Biological and Environmental Research

Tracer Studies in Metabolic Pathway Elucidation (In Vitro and Ex Vivo Models)

Stable isotope-labeled compounds are frequently employed to trace the metabolic fate of molecules in cellular or tissue models. By introducing a deuterated compound, scientists can follow its uptake, distribution, and transformation into various metabolites.

Application in Deuterium (B1214612) Metabolic Imaging (DMI) for Pathway Flux Analysis

Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance spectroscopy technique that maps the metabolic activity of deuterium-labeled substrates in vivo. While DMI has shown promise in tracking the metabolism of compounds like deuterium-labeled glucose, there is no available research demonstrating the use of 4-tert-butylaniline-d15 (B566804) in DMI studies for pathway flux analysis.

Investigation of Biotransformation Pathways of Related Compounds

In drug discovery and toxicology, understanding the biotransformation of a chemical is crucial. Deuterated analogues can be used to study the metabolic pathways of structurally related compounds. However, specific studies detailing the use of this compound to investigate the biotransformation of other anilines or related molecules have not been identified.

Environmental Fate and Degradation Studies

Isotope-labeled compounds are instrumental in environmental science for determining how a substance behaves in the environment, including its persistence, mobility, and degradation pathways.

Tracing Environmental Transformation Products

When a chemical is released into the environment, it can be transformed into other compounds through biotic and abiotic processes. Using a labeled compound like this compound would, in principle, allow for the identification and quantification of its transformation products in various environmental matrices. However, specific studies applying this methodology to this compound are not available.

Assessment of Degradation Pathways in Environmental Matrices

To assess the degradation of a compound in soil, water, or sediment, researchers can use its deuterated form to distinguish it from background levels of the non-labeled compound and to trace its breakdown over time. This allows for the calculation of degradation rates and the elucidation of degradation pathways. No such studies have been published for this compound.

Role in Analytical Method Development for Biological and Environmental Monitoring

The most documented application for compounds like this compound is as an internal standard in quantitative analysis, particularly in methods utilizing mass spectrometry.

An internal standard is a known amount of a compound added to a sample at the beginning of the analytical process. Because the internal standard is chemically similar to the analyte of interest, it experiences similar variations during sample preparation, extraction, and analysis. By comparing the analytical signal of the analyte to that of the internal standard, more accurate and precise quantification can be achieved. While this compound is commercially available for this purpose, specific examples of its use in the development of validated analytical methods for monitoring its non-labeled counterpart in biological or environmental samples are not detailed in the available literature.

Computational Chemistry and Theoretical Modeling of 4 Tert Butylaniline D15

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the equilibrium geometry and electronic structure of molecules like 4-Tert-butylaniline-d15 (B566804). These calculations provide a three-dimensional model of the molecule, predicting bond lengths, bond angles, and dihedral angles with high accuracy.

The substitution of hydrogen with deuterium (B1214612) (d15) results in subtle but computationally significant changes to the molecular structure. The C-D bond is slightly shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. DFT calculations can quantify these differences. For instance, geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) can predict these structural parameters. mdpi.com

Reactivity can be assessed by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.comresearchgate.net While deuteration has a minimal effect on the electronic energies themselves, the structural changes can lead to minor shifts in the HOMO and LUMO energy levels. Computational studies on related aniline (B41778) compounds have successfully used these methods to understand their electronic properties and reactivity. nih.gov

Table 1: Predicted Structural and Electronic Parameters for 4-Tert-butylaniline (B146146) Isotopologues Note: The data in this table is illustrative, based on typical results from DFT calculations for similar molecules, and serves to demonstrate the expected differences.

| Parameter | 4-Tert-butylaniline (d0) | This compound | Expected Difference |

|---|---|---|---|

| Aromatic C-H/C-D Bond Length (Å) | ~1.085 | ~1.082 | Slightly shorter C-D bond |

| Methyl C-H/C-D Bond Length (Å) | ~1.096 | ~1.093 | Slightly shorter C-D bond |

| HOMO Energy (eV) | -5.15 | -5.16 | Minimal change |

| LUMO Energy (eV) | -0.21 | -0.21 | No significant change |

| HOMO-LUMO Gap (eV) | 4.94 | 4.95 | Minimal change |

Molecular Dynamics Simulations of Deuterated Analogs

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their conformational dynamics, interactions with solvents, and intermolecular associations. For deuterated analogs like this compound, MD simulations can reveal how isotopic substitution affects these dynamic properties.

Simulations of this compound in a solvent like water or an organic solvent can be used to study solvation shell structure, hydrogen bonding dynamics (where applicable), and the diffusion of the molecule. The altered vibrational modes of the C-D bonds compared to C-H bonds can influence energy transfer within the molecule and to the surrounding solvent, potentially affecting properties like thermal conductivity and relaxation times. MD simulations have been effectively used to confirm the stability of complexes involving aniline-like structures. researchgate.netnih.gov

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry is instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization. Isotopic labeling with deuterium provides a distinct marker that is readily observable in various spectroscopic techniques, and theoretical calculations can predict these effects with high fidelity. sigmaaldrich.comamericanpeptidesociety.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is a common application of quantum chemical calculations. youtube.comyoutube.com For this compound, one would expect significant changes compared to its non-deuterated counterpart.

¹H NMR: The signals corresponding to the aromatic and tert-butyl protons would be absent.

¹³C NMR: The chemical shifts of carbon atoms bonded to deuterium will be slightly shifted upfield. Furthermore, the multiplicity of these signals will change from doublets or triplets (due to ¹³C-¹H coupling) to smaller, more complex multiplets due to ¹³C-²H coupling (Deuterium has a spin I=1).

²H NMR: It is possible to directly observe the deuterium signals, and calculations can predict their chemical shifts.

Vibrational Spectroscopy (IR and Raman): Deuteration dramatically alters the vibrational spectrum of a molecule. The frequency of a vibrational mode is dependent on the masses of the atoms involved. The C-D stretching vibrations occur at significantly lower frequencies (approx. 2100-2300 cm⁻¹) compared to C-H stretches (approx. 2800-3100 cm⁻¹). DFT calculations can compute the harmonic vibrational frequencies and intensities, allowing for a direct comparison with experimental IR and Raman spectra and aiding in the assignment of spectral bands. acs.org

Table 2: Predicted Spectroscopic Parameter Shifts for this compound Note: This table presents illustrative data based on established principles of spectroscopy and computational prediction to highlight the effects of deuteration.

| Spectroscopic Parameter | 4-Tert-butylaniline (d0) | This compound |

|---|---|---|

| ¹³C NMR Shift (C-D vs C-H) | Reference Value | Upfield shift of ~0.5 ppm per D |

| IR Aromatic Stretch (cm⁻¹) | ~3030-3100 (C-H) | ~2250-2300 (C-D) |

| IR Aliphatic Stretch (cm⁻¹) | ~2870-2960 (C-H) | ~2100-2250 (C-D) |

| IR Amino Stretch (cm⁻¹) | ~3300-3500 (N-H) | ~2400-2600 (N-D) |

Modeling of Isotope Effects and Reaction Pathways

One of the most significant applications of studying deuterated compounds is in the investigation of reaction mechanisms through the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Computational modeling is essential for predicting and interpreting KIEs.

Theoretical models can calculate the transition state (TS) structures for a given reaction. nih.gov The KIE arises from the differences in zero-point vibrational energies (ZPVEs) between the reactant and the transition state for the deuterated and non-deuterated species. If a C-H bond is broken or significantly altered in the rate-determining step of a reaction, a primary KIE (typically kH/kD > 1) is observed. rsc.org Secondary KIEs occur when the isotopically substituted bond is not broken but is located near the reaction center.

For this compound, computational methods can model various reactions, such as electrophilic aromatic substitution or N-acylation. osti.gov By calculating the vibrational frequencies of the reactant and the transition state for both the d0 and d15 (B612444) isotopologues, the KIE can be predicted. This theoretical KIE can then be compared with experimental values to support or refute a proposed reaction mechanism. Studies on the benzoylation and nitrosation of deuterated anilines have demonstrated the power of this approach. osti.govacs.org The automated exploration of potential energy surfaces is an emerging computational technique that can reveal complex, multi-step reaction pathways. nih.govresearchgate.net

Table 3: Illustrative Calculated Kinetic Isotope Effects (KIE) for Aniline Reactions Note: The KIE values are hypothetical examples based on typical experimental and computational findings for reactions of aromatic amines.

| Reaction Type | Isotopic Position | KIE Type | Predicted kH/kD | Mechanistic Implication |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (ortho/para) | Aromatic C-D | Primary | 2.0 - 7.0 | C-D bond cleavage is part of the rate-determining step. |

| N-Acylation | Amino N-D | Primary | 1.5 - 3.0 | Proton transfer from nitrogen is involved in the rate-determining step. |

| N-Acylation | Aromatic C-D | Secondary | ~1.0 - 1.2 | Changes in hybridization at the aromatic carbons affect vibrational modes. |

Future Directions and Emerging Research Avenues for Deuterated 4 Tert Butylaniline

Development of Novel Deuteration Methodologies

The synthesis of deuterated anilines has traditionally relied on methods that often require harsh conditions or offer limited selectivity. nih.gov Future research is focused on developing more efficient, scalable, and environmentally benign deuteration techniques. A key trend is the use of novel catalytic systems that can perform hydrogen isotope exchange (HIE) with high regioselectivity and functional group tolerance.

Recent advancements include the use of earth-abundant, low-cost metal catalysts. Nanostructured iron catalysts, for example, have demonstrated high efficiency for the selective deuteration of anilines and other heteroaromatics using deuterium (B1214612) oxide (D₂O) as the deuterium source. nature.comnih.gov Similarly, atomically dispersed iron-phosphorus (Fe-P) pair-site catalysts have shown remarkable performance and stability in the deuteration of a wide range of anilines, heterocycles, and even complex drug molecules, also utilizing D₂O. acs.orgbohrium.com These iron-based systems are attractive for their scalability and reduced environmental impact. nature.comacs.org

Besides iron, other transition metals are being explored. Molybdenum-mediated reductive deuteration of nitroarenes offers a unique pathway to ortho- and para-deuterated anilines directly from readily available starting materials. rsc.orgrsc.org Iridium-based catalysts, particularly those stabilized by N-heterocyclic carbenes (NHCs), have also shown unique activity for the HIE of anilines with deuterium gas (D₂). snnu.edu.cnnih.gov Other methodologies being investigated include silver-catalyzed deuteration, which proceeds under mild, neutral conditions, rsc.org and the use of Raney nickel catalysts in continuous flow systems, which is compatible with a broad spectrum of nitrogen-containing compounds. chemrxiv.org

Emerging strategies also leverage alternative energy sources to drive the deuteration process. Microwave-mediated methods using hydrochloric acid and D₂O have been shown to be a simple and cost-effective approach for the regioselective deuteration of anilines. acs.org Furthermore, electrochemical methods that split heavy water to generate the deuterating agent are gaining traction as a green and controllable alternative to conventional chemical routes. oaepublish.com

| Catalytic System | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|

| Nanostructured Iron | D₂O | Scalable, cost-effective, selective for (hetero)arenes. | nature.comnih.gov |

| Fe-P Pair-Site Catalyst | D₂O | High efficiency, high regioselectivity, broad substrate scope. | acs.orgbohrium.com |

| Molybdenum (Mo(CO)₆) | D₂O | Reductive deuteration from nitroarenes, high yields, good functional group tolerance. | rsc.orgrsc.org |

| NHC-Iridium Nanoparticles | D₂ | Air-stable, efficient HIE, mild conditions. | snnu.edu.cnnih.gov |

| Silver (AgOTf) | D₂O | Mild neutral conditions, good for electron-rich arenes and heteroarenes. | rsc.org |

| Raney Nickel | D₂O | Continuous flow process, compatible with N-containing heterocycles. | chemrxiv.org |

Integration into Multi-Omics Research Strategies

Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, aim to provide a holistic understanding of biological systems. In this context, deuterated compounds like 4-tert-butylaniline-d15 (B566804) are invaluable as stable isotope-labeled internal standards (SILS). acs.orgnih.gov The use of SILS is crucial for achieving accurate and precise quantification in mass spectrometry-based analytical platforms, which are the workhorses of proteomics and metabolomics. clearsynth.comaptochem.com

The future will see an expanded role for such deuterated standards in complex multi-omics studies. By adding a known quantity of this compound to a biological sample, researchers can accurately determine the concentration of its non-deuterated counterpart or related aniline-containing metabolites. clearsynth.com This is because the deuterated standard co-elutes with the analyte and exhibits nearly identical physicochemical properties during sample extraction and ionization, effectively compensating for matrix effects and variations in instrument response. aptochem.comcerilliant.comtexilajournal.com

This capability is essential for:

Metabolomics: Tracing the metabolic fate of aniline-based compounds in organisms to elucidate biochemical pathways. acs.org

Proteomics: In H/D exchange mass spectrometry, the exchange rate of amide protons with deuterium from the solvent (D₂O) provides information about protein conformation and dynamics. acs.org

Toxicology and Environmental Science: Accurately quantifying the exposure to and metabolism of aromatic amines in complex environmental and biological samples. clearsynth.com

As multi-omics research delves deeper into the intricate molecular networks of life, the demand for a wider array of high-purity deuterated standards, including derivatives of 4-tert-butylaniline (B146146), will undoubtedly increase.

Advancements in Quantitative Analytical Techniques

The utility of this compound is intrinsically linked to the analytical techniques used for its detection and quantification. Future progress in this area will focus on enhancing the sensitivity, specificity, and accessibility of these methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the primary technique for quantitative analysis using deuterated internal standards. cerilliant.com Advancements are geared towards improving instrument sensitivity to detect ever-lower quantities of analytes and developing more robust methods that can handle increasingly complex sample matrices with minimal sample preparation. texilajournal.com The use of high-resolution mass spectrometry can further substantiate results from quantitative analysis. nih.gov

Deuterium Nuclear Magnetic Resonance (D-NMR) is emerging as a powerful alternative for the direct analysis of highly deuterium-enriched compounds. sigmaaldrich.com Unlike proton NMR, which becomes less informative for highly deuterated molecules, D-NMR provides a clean spectrum where signals are directly proportional to the number of deuterium atoms. sigmaaldrich.com This technique is particularly useful for:

Structure Verification: Confirming the exact positions of deuterium incorporation.

Enrichment Determination: Quantifying the atom % deuterium with high accuracy.

Analysis of Labile Protons: Directly observing the deuteration of labile sites, such as the amino group (-ND₂) in aniline (B41778), which can be challenging with other methods. sigmaaldrich.com

Future developments will likely focus on improving the sensitivity of D-NMR, which is inherently lower than proton NMR, and making the technique more routine in analytical laboratories.

| Technique | Application for Deuterated Compounds | Future Advancements | Reference |

|---|---|---|---|

| LC-MS/MS | Quantitative analysis using SILS, metabolite identification. | Increased sensitivity, improved handling of complex matrices, robust method development. | clearsynth.comcerilliant.comtexilajournal.com |

| Deuterium NMR (D-NMR) | Structure verification, direct determination of deuterium enrichment. | Enhanced sensitivity, broader accessibility, standardized quantitative protocols. | sigmaaldrich.com |

Exploration of New Applications in Materials Science and Polymer Chemistry

The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of materials, opening up new avenues for research and application in materials science and polymer chemistry. resolvemass.caacs.org This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. unam.mxscielo.org.mx

Future research involving deuterated aniline derivatives will likely explore:

Enhanced Material Stability: The stronger C-D bond can increase the thermal and photochemical stability of organic materials. In optoelectronic devices like Organic Light-Emitting Diodes (OLEDs), replacing C-H bonds at critical positions with C-D bonds can lead to more stable and longer-lasting devices. acs.orgunam.mxscielo.org.mx

Neutron Scattering Studies: Neutron scattering is a powerful technique for probing the structure and dynamics of polymers. acs.orgornl.gov Because hydrogen and deuterium scatter neutrons very differently, selective deuteration of polymer chains or monomers (like an aniline derivative) allows researchers to "highlight" specific parts of a material. unam.mxsine2020.eu This "contrast variation" technique provides unparalleled insight into polymer blend morphology, chain conformation, and dynamics, which is inaccessible with other methods. acs.orgornl.gov

Tuning Polymer Properties: Deuteration can subtly influence intermolecular interactions, such as hydrogen bonding, and affect the miscibility of polymer blends. resolvemass.caacs.org This provides a novel strategy for fine-tuning the bulk properties of polymeric materials.

| Application Area | Effect of Deuteration | Scientific Impact | Reference |

|---|---|---|---|

| Organic Electronics (e.g., OLEDs) | Stronger C-D bonds increase resistance to degradation. | Improved device stability and operational lifetime. | acs.orgunam.mxscielo.org.mx |

| Polymer Physics | Provides contrast for neutron scattering experiments. | Elucidation of polymer structure, conformation, and dynamics. | acs.orgornl.govsine2020.eu |

| Advanced Materials Design | Alters vibrational frequencies and intermolecular forces. | Enables fine-tuning of material properties like thermal stability and miscibility. | resolvemass.caacs.org |

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental work and computational modeling is accelerating progress in all areas of chemistry, and the study of deuterated compounds is no exception. Future research on this compound and related molecules will increasingly rely on this integrated approach.

Computational chemistry provides powerful tools to complement experimental findings:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for deuteration, helping researchers understand the role of the catalyst and optimize reaction conditions. nih.gov For example, computational studies can reveal how an Fe-P catalyst activates D₂O and the aniline substrate to achieve regioselective deuteration. nih.govacs.org

Predicting Kinetic Isotope Effects (KIEs): Theoretical models, such as transition state theory and ring polymer molecular dynamics (RPMD), can calculate expected KIEs for specific reactions. nih.govmit.edu Comparing these predictions with experimental measurements provides deep insights into reaction mechanisms, including the role of quantum tunneling. nih.govmdpi.com

Guiding Material Design: Computational simulations can predict how deuteration will affect the electronic and physical properties of materials. This allows for the in silico screening of candidate molecules for applications in fields like electronics or polymer science before undertaking costly and time-consuming synthesis.

By combining the predictive power of computational studies with the real-world validation of experimental synthesis and analysis, researchers can more rapidly develop novel deuteration methodologies, understand complex reaction mechanisms, and design next-generation materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.